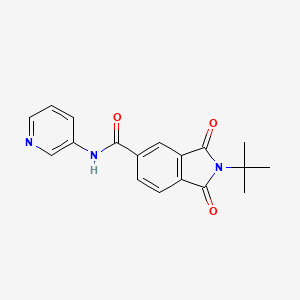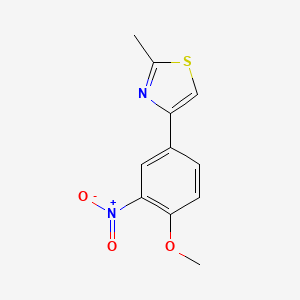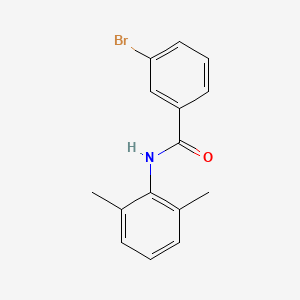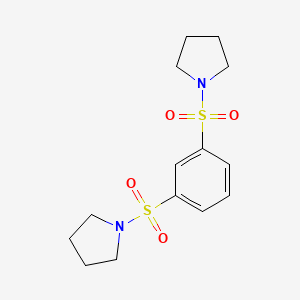
1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine, also known as PSB-0739, is a chemical compound that has been of interest in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Wirkmechanismus
1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine is a selective antagonist of the GPR40 receptor, which is involved in the regulation of insulin secretion. By blocking this receptor, 1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine has been shown to reduce insulin secretion in response to glucose. This mechanism of action has led to the investigation of 1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine as a potential treatment for type 2 diabetes.
Biochemical and Physiological Effects:
In addition to its effects on insulin secretion, 1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine has also been shown to modulate the release of other neurotransmitters, including dopamine and acetylcholine. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine in lab experiments is its selectivity for the GPR40 receptor, which allows for more specific targeting of this receptor compared to other compounds that may have off-target effects. However, one limitation of using 1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine. One area of interest is the development of new drugs based on the structure of 1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine that target other GPCRs involved in various physiological processes. Another area of interest is the investigation of the potential therapeutic applications of 1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine in various diseases, including type 2 diabetes, cancer, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of 1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine and its effects on other neurotransmitters and physiological processes.
Synthesemethoden
The synthesis of 1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine involves the reaction of 1,3-phenylenediamine with sulfuric acid to produce 1,3-phenylenedisulfonic acid. This acid is then reacted with pyrrole in the presence of a catalyst to produce 1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine. The yield of this synthesis method is reported to be around 40%.
Wissenschaftliche Forschungsanwendungen
1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of G protein-coupled receptors (GPCRs) that are involved in the regulation of neurotransmitter release. In cancer research, 1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine has been shown to inhibit the growth of cancer cells by targeting GPCRs that are overexpressed in certain types of cancer. In drug discovery, 1,1'-(1,3-phenylenedisulfonyl)dipyrrolidine has been used as a starting point for the development of new drugs that target GPCRs.
Eigenschaften
IUPAC Name |
1-(3-pyrrolidin-1-ylsulfonylphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S2/c17-21(18,15-8-1-2-9-15)13-6-5-7-14(12-13)22(19,20)16-10-3-4-11-16/h5-7,12H,1-4,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIZXRKILPQLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757476.png)

![2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide](/img/structure/B5757491.png)
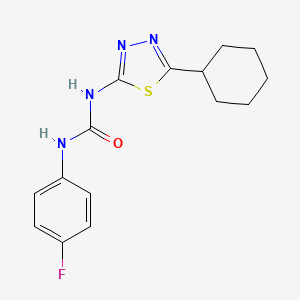
![2-chloro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5757497.png)
![1-benzyl-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5757503.png)
![1-(2-fluorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5757504.png)

![N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide](/img/structure/B5757509.png)
![N'~1~,N'~2~-bis[4-(dimethylamino)benzylidene]ethanedihydrazonamide](/img/structure/B5757510.png)

